molecular formula C9H5NO2 B13797458 Furo[2,3-E]benzoxazole CAS No. 66037-80-7

Furo[2,3-E]benzoxazole

Cat. No.: B13797458
CAS No.: 66037-80-7
M. Wt: 159.14 g/mol
InChI Key: JNBOBWXVMMTWKS-UHFFFAOYSA-N
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Description

Furo[2,3-E]benzoxazole is a heterocyclic aromatic compound that features a fused ring system consisting of a benzene ring, an oxazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-E]benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . Another approach involves the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-E]benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

Furo[2,3-E]benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furo[2,3-E]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Furo[2,3-E]benzoxazole can be compared with other similar compounds, such as benzoxazole, benzothiazole, and benzimidazole:

    Benzoxazole: Similar in structure but lacks the furan ring.

    Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the oxazole ring.

    Benzimidazole: Features a nitrogen atom in the oxazole ring.

Uniqueness: this compound’s unique combination of a benzene ring, an oxazole ring, and a furan ring imparts distinct electronic and structural properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

66037-80-7

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[2,3-e][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-7-8(10-5-12-7)9-6(1)3-4-11-9/h1-5H

InChI Key

JNBOBWXVMMTWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CO3)N=CO2

Origin of Product

United States

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